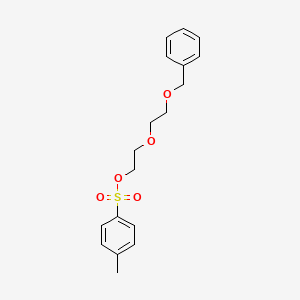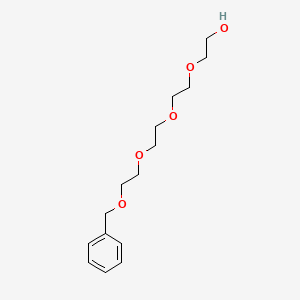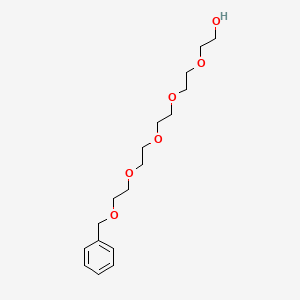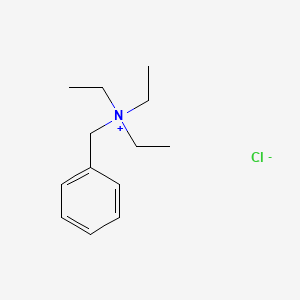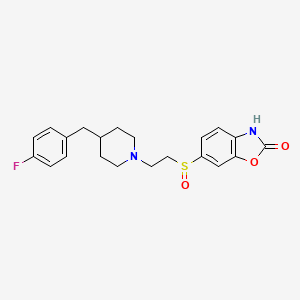
Besonprodil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Besonprodil is a chemical compound known for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
The synthesis of Besonprodil involves several steps. One of the key synthetic routes includes the reaction of 6-(2-(4-(4-fluorobenzyl)piperidin-1-yl)ethylsulfinyl)-1,3-benzoxazol-2(3H)-one with appropriate reagents under controlled conditions . The preparation method for in vivo formula involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Chemical Reactions Analysis
Besonprodil undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in reactions with hydroxyl radicals, resulting in an overall hydroxyl rate constant of 365.2335 E-12 cm³/molecule-sec . Additionally, it has a half-life of approximately 0.029 days under 12-hour daylight conditions . Common reagents used in these reactions include DMSO and polyethylene glycol (PEG) for solubility and stability .
Scientific Research Applications
Besonprodil has been extensively studied for its applications in scientific research, particularly in the field of neuropharmacology. It acts as an NMDA receptor antagonist, making it a potential candidate for the treatment of neurological disorders such as Parkinson’s disease . Research has shown that this compound can counteract dyskinesias associated with long-term treatment with levodopa and related drugs . Additionally, it has been explored for its potential use in treating neuralgia and other nervous system diseases .
Mechanism of Action
The mechanism of action of Besonprodil involves its antagonistic effect on the NMDA receptor, specifically the NR2B subunit . By inhibiting this receptor, this compound can modulate synaptic transmission and reduce excitotoxicity, which is a key factor in the progression of neurological disorders . This modulation helps in alleviating symptoms associated with conditions like Parkinson’s disease .
Comparison with Similar Compounds
Besonprodil is unique in its selective antagonism of the NR2B subunit of the NMDA receptor . Similar compounds include other NMDA receptor antagonists such as memantine and ketamine. this compound’s specificity for the NR2B subunit sets it apart from these compounds, providing a more targeted approach to modulating NMDA receptor activity . Other similar compounds include alanine-derived benzoxazolone bioisosteres, which have been studied for their negative allosteric modulation of NMDA receptors .
Properties
CAS No. |
253450-09-8 |
|---|---|
Molecular Formula |
C21H23FN2O3S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |
InChI Key |
FCBQJNCAKZSIAH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Appearance |
Solid powder |
Key on ui other cas no. |
253450-09-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone besonprodil CI-1041 PD 196860 PD196860 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


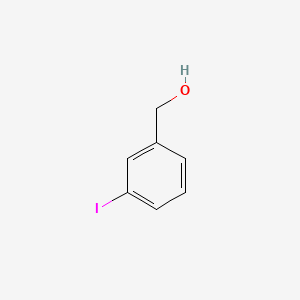
![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)
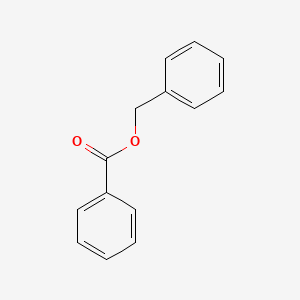
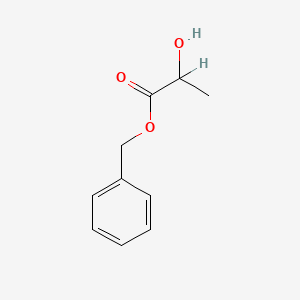
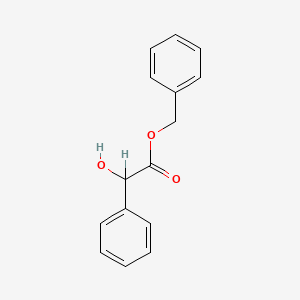

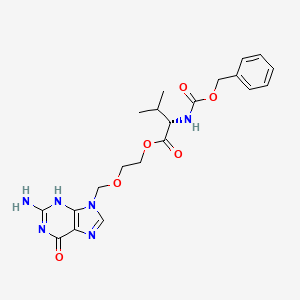
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
